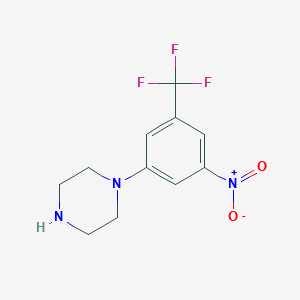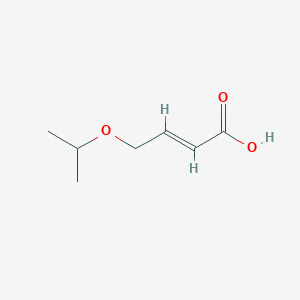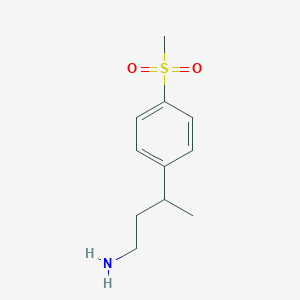![molecular formula C8H10BNO2 B15310710 {5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid](/img/structure/B15310710.png)
{5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid is a boronic acid derivative that features a cyclopenta[b]pyridine ring system Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation and subsequent cyclization . The reaction conditions often include the use of sodium alkoxide solutions as reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
{5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like manganese triflate and tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium catalysts in the presence of a base like potassium carbonate in an organic solvent such as toluene or ethanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and biaryl compounds resulting from cross-coupling reactions.
Aplicaciones Científicas De Investigación
{5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid has several scientific research applications:
Medicine: Investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive molecules.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of {5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the inhibition of enzymes that have active site serine residues, such as proteases. The boronic acid group interacts with the enzyme’s active site, leading to inhibition of its activity .
Comparación Con Compuestos Similares
Similar Compounds
6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Shares the cyclopenta[b]pyridine core but has a nitrile group instead of a boronic acid group.
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: Contains a ketone group and is synthesized through oxidation reactions.
Uniqueness
{5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and potential applications in cross-coupling reactions and enzyme inhibition. This sets it apart from other cyclopenta[b]pyridine derivatives that lack the boronic acid functionality.
Propiedades
Fórmula molecular |
C8H10BNO2 |
|---|---|
Peso molecular |
162.98 g/mol |
Nombre IUPAC |
6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylboronic acid |
InChI |
InChI=1S/C8H10BNO2/c11-9(12)7-4-6-2-1-3-8(6)10-5-7/h4-5,11-12H,1-3H2 |
Clave InChI |
JQODABBEAZLPFK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(CCC2)N=C1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


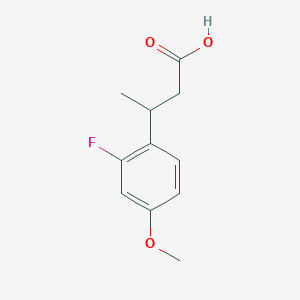
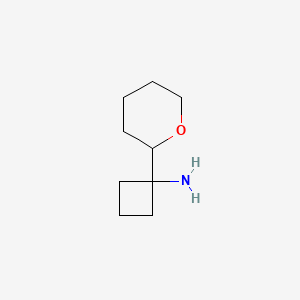
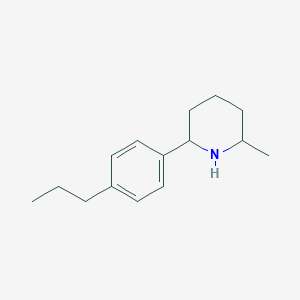

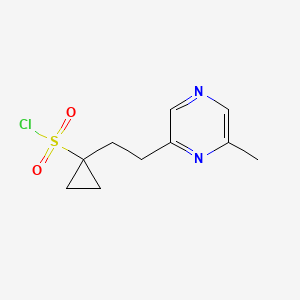
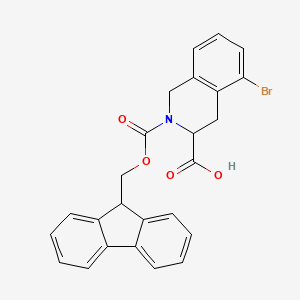
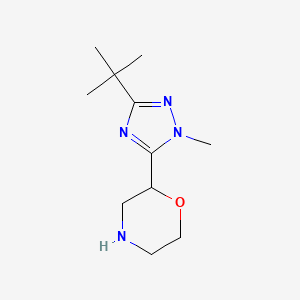
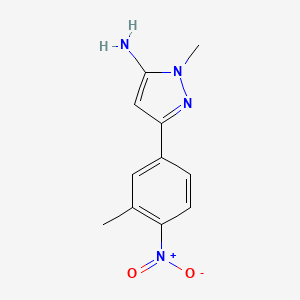
![(6-Fluorospiro[3.3]heptan-2-yl)methanol](/img/structure/B15310685.png)

![4,4'-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15310696.png)
